molecular formula C12H16N2 B1378711 1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline CAS No. 1553271-94-5

1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1378711
CAS No.: 1553271-94-5
M. Wt: 188.27 g/mol
InChI Key: VSJIFSLMUQAXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline is a versatile chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its cyclopropyl and methyl groups attached to a tetrahydroquinoxaline core, which imparts distinct chemical and physical properties.

Preparation Methods

The synthesis of 1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the tetrahydroquinoxaline core.

    Substitution Reaction: The cyclopropyl and methyl groups are introduced through substitution reactions under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial production methods may involve scaling up these reactions using continuous flow reactors or batch processes to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline has diverse applications in scientific research, including:

    Drug Discovery: Its unique structure makes it a valuable scaffold for designing new pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s reactivity and stability are explored in the development of novel materials with specific properties.

    Biological Studies: It is used in studying biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline can be compared with similar compounds such as:

    1-Methyl-1,2,3,4-tetrahydroquinoxaline: This compound lacks the cyclopropyl group, resulting in different reactivity and applications.

    1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline:

The presence of both cyclopropyl and methyl groups in this compound imparts unique characteristics that distinguish it from these similar compounds .

Properties

IUPAC Name

4-cyclopropyl-5-methyl-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9-3-2-4-11-12(9)14(8-7-13-11)10-5-6-10/h2-4,10,13H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJIFSLMUQAXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NCCN2C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1553271-94-5
Record name 1-cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 2
1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 3
1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 4
Reactant of Route 4
1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 5
1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 6
1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.